molecular formula C11H14F6N2O5 B12944919 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt

1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt

Cat. No.: B12944919
M. Wt: 368.23 g/mol
InChI Key: PULWXPCFSHHBIK-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a prop-2-en-1-one moiety, with two trifluoroacetic acid molecules forming a salt. The compound’s unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with trifluoroacetic acid to form the di(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is unique due to its specific combination of a piperazine ring and a prop-2-en-1-one moiety, along with the presence of two trifluoroacetic acid molecules. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14F6N2O5

Molecular Weight

368.23 g/mol

IUPAC Name

1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.2C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;2*3-2(4,5)1(6)7/h2,8H,1,3-6H2;2*(H,6,7)

InChI Key

PULWXPCFSHHBIK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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